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Cat. No.: S547960

Cancer Type Trial Phase |/ Description Response Rate Other Efficacy Measures

| Various Advanced Solid Tumeors [1] | Phase I Monotherapy (Tablet) | PR: 11.1% (2 of 18 evaluable
patients) | SD: 33.3% (6 patients) Median PFS: 1.9 months | | Various Advanced Solid Tumors (incl.
Endometrial, Lung, Breast) [2] | Phase I Combination with Paclitaxel/Carboplatin | PR: 13.5% (7 of 52
evaluable patients) | SD: 48.1% Median PFS: 3.2 months | | Advanced or Recurrent Endometrial
Carcinoma [3] | Phase II Monotherapy | ORR: 6% | PFS at 6 months: 12% | | HER2+ Metastatic Breast
Cancer [3] | Phase I/Il Combination with Trastuzumab + Paclitaxel | PR: 20% (4 of 20 evaluable patients in

paclitaxel combo arm) | Information from combination arm |

Safety and Tolerability Profile

The safety profile of pilaralisib is consistent with the known class effects of PI3K inhibitors. The table

below details common treatment-related adverse events (AEs).

Frequency in Monotherapy (%) Frequency in Combination Therapy (%)

[1] [2]

Adverse Event

Diarrhea 40.9 36.2
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Freguency in Monothera % Frequency in Combination Thera %
Adverse Event q y py (%) q y py (%)

[1] [2]

Fatigue 40.9 29.3

Decreased 22.7 12.1

Appetite

Hyperglycemia 22.7 15.5

Rash 13.6 12.1

Nausea 13.6 44.8

Neutropenia Not a prominent AE in 67.2 (primarily from chemo)
monotherapy

Thrombocytopenia  Not a prominent AE in 67.2 (primarily from chemo)
monotherapy

Key Experimental Protocol Details

To help interpret the data, here are the methodologies from the core clinical trials cited:

¢ Study Design: The primary monotherapy [1] and combination therapy [2] studies were Phase I,
multicenter, open-label, single-arm trials.

¢ Dosing: Pilaralisib was administered orally, once daily, in continuous 28-day cycles. Doses ranged
from 100 mg to 600 mg for capsules and 100 mg to 400 mg for tablets [1] [2].

e Patient Population: The trials enrolled adults (median age 63) with histologically confirmed
metastatic or unresectable solid tumors that were refractory to standard therapy. Patients had an
ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].

e Primary Endpoints: The main goals were to determine the Maximum Tolerated Dose (MTD) and
evaluate the safety profile [1] [2].

e Secondary/Exploratory Endpoints: These included pharmacokinetics (PK), pharmacodynamics
(PD), and preliminary efficacy assessed by RECIST 1.0 criteria [1].

e Pharmacodynamic Analysis: Inhibition of the PI3K pathway was confirmed in tumor biopsies, which
showed reductions in phosphorylated AKT (pAKT) and other pathway components [2].
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Pilaralisib's Mechanism of Action

The following diagram illustrates the mechanism of Pilaralisib and the pathway it targets.
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Conclusion for Researchers
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In summary, the clinical data portrays pilaralisib as a pan-class I PI3K inhibitor with a manageable safety

profile and limited single-agent antitumor activity across a range of solid tumors [1] [2] [3].

e Key Strengths: The drug successfully inhibits its intended target, the PI3K pathway, as evidenced by
pharmacodynamic data [2]. It also shows potential for combination in specific settings, such as
HER2+ breast cancer [3].

e Development Status: Based on the modest efficacy observed in these trials, the clinical
development of pilaralisib for solid tumors does not appear to have been pursued aggressively in
recent years, with no approvals from major regulatory bodies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://www.sciencedirect.com/topics/medicine-and-dentistry/pilaralisib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://www.sciencedirect.com/topics/medicine-and-dentistry/pilaralisib
https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://www.smolecule.com/products/s547960?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://www.sciencedirect.com/topics/medicine-and-dentistry/pilaralisib
https://www.smolecule.com/products/b547960#pilaralisib-clinical-activity-across-cancer-types
https://www.smolecule.com/products/b547960#pilaralisib-clinical-activity-across-cancer-types
https://www.smolecule.com/products/b547960#pilaralisib-clinical-activity-across-cancer-types
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547960?utm_src=pdf-bulk
https://www.smolecule.com/products/s547960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s547960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

